Bromo-PEG5-Boc

Description

Significance of Polyethylene (B3416737) Glycolylation in Molecular Design

Polyethylene glycolylation, or PEGylation, is the process of covalently attaching PEG chains to molecules, such as proteins, peptides, or small drug compounds. ucl.ac.beresearchgate.net This technique has become a cornerstone of modern molecular design and drug delivery for several reasons. mdpi.comnih.gov PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer approved by the FDA, making it an ideal candidate for therapeutic applications. ucl.ac.beresearchgate.net

The addition of PEG to a molecule can significantly enhance its therapeutic properties. researchgate.net Key advantages of PEGylation include:

Increased Solubility: PEGylation can improve the solubility of hydrophobic drugs in aqueous environments. researchgate.netnih.gov

Enhanced Stability: It can protect molecules from enzymatic degradation, leading to a longer circulation half-life in the body. ucl.ac.bemdpi.com

Reduced Immunogenicity: The PEG chain can shield the attached molecule from the host's immune system, reducing immune and antigenic responses. ucl.ac.be

Improved Pharmacokinetics: By increasing the hydrodynamic volume of the molecule, PEGylation can reduce renal clearance, prolonging its presence in the bloodstream. nih.gov

These benefits have led to the development of numerous PEG-based therapeutics that have received market approval, demonstrating the profound impact of PEGylation on modern medicine. nih.gov

Role of Bifunctional Linkers in Synthetic Organic Chemistry and Bioconjugation

Bifunctional linkers are molecules that possess two different reactive functional groups, enabling the connection of two distinct molecular entities. sigmaaldrich.comsmolecule.com These linkers are crucial in synthetic organic chemistry and are the centerpiece of bioconjugation chemistry, which involves the joining of a synthetic molecule to a biomolecule, such as a protein or antibody. sigmaaldrich.comrsc.org

The use of heterobifunctional linkers, which have two different reactive groups, is particularly advantageous. sigmaaldrich.com This allows for sequential and controlled reactions, where one end of the linker reacts with a specific functional group on one molecule, and the other end reacts with a different functional group on a second molecule. sigmaaldrich.com This specificity is vital in complex syntheses, such as the creation of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). smolecule.com In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells, while in PROTACs, a molecule that binds to a target protein is linked to a ligand for an E3 ubiquitin ligase, leading to the degradation of the target protein. broadpharm.com

The length and composition of the linker are critical design elements that influence the properties of the final conjugate, including its stability, solubility, and the spatial orientation of the connected molecules. nih.gov

Overview of Bromo-PEG5-t-butyl Ester as a Versatile Synthetic Intermediate

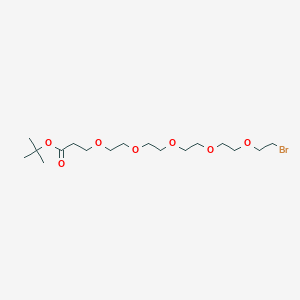

Bromo-PEG5-t-butyl ester is a heterobifunctional linker that embodies the principles of PEGylation and bifunctional linker chemistry. cd-bioparticles.netbroadpharm.com It contains a five-unit polyethylene glycol (PEG5) spacer, which imparts hydrophilicity and the other benefits of PEGylation. cd-bioparticles.netbroadpharm.com At one end of the PEG chain is a bromo group, and at the other is a t-butyl ester. cd-bioparticles.netbroadpharm.com

This specific combination of functional groups makes it a highly versatile synthetic intermediate:

The Bromo Group: The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions. cd-bioparticles.netbroadpharm.com This allows for the straightforward attachment of the linker to molecules containing nucleophilic functional groups, such as amines or thiols.

The t-butyl Ester Group: The tert-butyl ester acts as a protecting group for a carboxylic acid. thieme.dethieme-connect.com Protecting groups are essential in multi-step synthesis to prevent a reactive functional group from undergoing unwanted reactions. wikipedia.org The t-butyl ester is stable under various reaction conditions but can be selectively removed (deprotected) under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the carboxylic acid. thieme.dethieme-connect.comiris-biotech.de This carboxylic acid can then be used for further conjugation, for example, by forming an amide bond with an amine-containing molecule. dcchemicals.com

The dual functionality of Bromo-PEG5-t-butyl ester, combined with the advantageous properties of the PEG spacer, makes it a valuable tool for chemists in the construction of complex molecules for a wide range of research applications. dcchemicals.comcreative-biolabs.commedkoo.com

Physicochemical Properties of Bromo-PEG5-t-butyl Ester

| Property | Value | Reference |

| Molecular Formula | C17H33BrO7 | broadpharm.com |

| Molecular Weight | 429.4 g/mol | broadpharm.com |

| CAS Number | 1415800-38-2 | broadpharm.com |

| Purity | ≥95% | aksci.com |

| Appearance | Liquid | |

| Solubility | Soluble in DMSO, DCM, DMF | broadpharm.com |

| Storage | -20°C | broadpharm.com |

Applications of Bromo-PEG5-t-butyl Ester in Research

| Application Area | Description |

| Antibody-Drug Conjugates (ADCs) | Serves as a linker to connect cytotoxic drugs to antibodies. dcchemicals.com |

| PROTACs | Used in the synthesis of PROTACs to link a target protein binder to an E3 ligase ligand. tocris.combiochempeg.com |

| Bioconjugation | Facilitates the linking of various biomolecules for research and therapeutic purposes. sigmaaldrich.comnih.gov |

| Drug Delivery | The PEG spacer enhances the solubility and pharmacokinetic profile of conjugated drugs. nih.govresearchgate.net |

| Small Molecule Synthesis | Acts as a building block for creating more complex molecules with tailored properties. |

Structure

2D Structure

Propriétés

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33BrO7/c1-17(2,3)25-16(19)4-6-20-8-10-22-12-14-24-15-13-23-11-9-21-7-5-18/h4-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFAPOEDUPYZKFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33BrO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Bromo Peg5 T Butyl Ester

Established Synthetic Pathways for Polyethylene (B3416737) Glycol-Based Bromides

The synthesis of polyethylene glycol (PEG)-based bromides is a well-established field in polymer chemistry. The primary goal is the conversion of a terminal hydroxyl group of a PEG chain into a bromide, which serves as an excellent leaving group for subsequent nucleophilic substitution reactions. cd-bioparticles.netbroadpharm.com Several effective strategies are commonly employed.

One of the most direct methods involves the reaction of a PEG derivative with a suitable brominating agent. Reagents such as thionyl bromide or phosphorus tribromide are effective for this transformation. google.com Another common approach is a two-step process that first activates the terminal hydroxyl group by converting it into a better leaving group, such as a tosylate or mesylate. mdpi.compreprints.org This is typically achieved by reacting the PEG-alcohol with tosyl chloride or mesyl chloride in the presence of an organic base like triethylamine (B128534) or pyridine. mdpi.com The resulting PEG-tosylate or PEG-mesylate is then reacted with a bromide salt, such as sodium bromide or lithium bromide, in a nucleophilic substitution reaction (SN2) to yield the desired PEG-bromide. researchgate.net

For bifunctional PEGs, such as those used to create Bromo-PEG5-t-butyl ester, regioselectivity is crucial. The synthesis often begins with a PEG-diol. One hydroxyl group is protected with a suitable protecting group, allowing the other hydroxyl to be converted to a bromide. This mono-functionalized intermediate is then carried forward in the synthetic sequence.

A general pathway for PEG bromination can be summarized as follows:

Activation: The terminal hydroxyl group of the PEG chain is reacted with a sulfonyl chloride (e.g., tosyl chloride) to form a sulfonate ester.

Displacement: The sulfonate group is displaced by a bromide ion from a salt like sodium bromide.

This two-step sequence is often preferred as it proceeds under milder conditions and with fewer side products compared to direct bromination with harsh reagents. google.commdpi.com

Strategies for the Regioselective Introduction of the tert-Butyl Ester Moiety

The introduction of the tert-butyl (t-butyl) ester group onto the PEG backbone must be done with high regioselectivity to ensure the correct final structure. The t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions to reveal the free acid for further conjugation. cd-bioparticles.netbroadpharm.com

There are two primary strategic approaches to constructing the Bromo-PEG5-t-butyl ester:

Sequential Functionalization of a PEG-Diol: This approach starts with a pentaethylene glycol (PEG5) diol. One terminal hydroxyl group is selectively protected. The remaining free hydroxyl group is then oxidized to a carboxylic acid, which is subsequently esterified to form the t-butyl ester. This esterification can be achieved by reacting the carboxylic acid with a t-butyl source in the presence of a coupling agent or by using methods like reaction with tert-butanol (B103910) under acidic catalysis. researchgate.net Following the successful installation of the t-butyl ester, the protecting group on the other terminus is removed, revealing the hydroxyl group, which is then converted to a bromide using the methods described in section 2.1.

Convergent Synthesis using Pre-functionalized Building Blocks: A more efficient strategy involves a convergent approach. The synthesis can begin with a molecule that already contains the t-butyl ester moiety and a hydroxyl group, for example, tert-butyl hydroxyacetate. This alcohol can then be subjected to sequential ethoxylation reactions to build the PEG5 chain. Alternatively, a pre-formed building block like tert-Butyl 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetate can be synthesized and then coupled with another PEG fragment. cymitquimica.comchemondis.com A common method involves starting with a molecule like Hydroxy-PEG5-t-butyl ester, which is a heterobifunctional PEG linker with a hydroxyl group at one end and a t-butyl-protected carboxylic acid at the other. sigmaaldrich.com This precursor directly allows for the conversion of the terminal hydroxyl group to a bromide, completing the synthesis in a highly regioselective manner.

The choice of strategy depends on the availability of starting materials and the desired scale of the synthesis. The convergent approach using a precursor like Hydroxy-PEG5-t-butyl ester is often preferred for its efficiency and control over the final structure.

Optimization of Reaction Conditions for Enhanced Synthetic Yield and Purity of Bromo-PEG5-t-butyl Ester

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product, thereby simplifying purification. Key parameters include the choice of solvent, reaction temperature, and the use of catalysts.

Solvent Effects in Bromo-PEG5-t-butyl Ester Synthesis

The choice of solvent significantly impacts reaction rates and outcomes. For the various steps in the synthesis of Bromo-PEG5-t-butyl ester, different solvents are optimal.

Ether Synthesis (PEG chain formation): The Williamson ether synthesis, a common method for building PEG chains, is typically performed in aprotic polar solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), which can solvate the alkoxide intermediate. digitellinc.com

Esterification: The formation of the t-butyl ester can be performed in various solvents. For acid-catalyzed esterification, a non-polar solvent like toluene (B28343) might be used to facilitate the removal of water via azeotropic distillation. researchgate.net

Bromination: The conversion of the terminal alcohol to a bromide is often carried out in chlorinated solvents like dichloromethane (B109758) (DCM) or in aprotic polar solvents like acetonitrile, depending on the specific reagents used. researchgate.net

Purification: A key property of PEG derivatives is their solubility profile. They are often soluble in solvents like DCM, acetone, and water but insoluble in ethyl ether and hexane. researchgate.net This allows for a straightforward purification technique where the reaction mixture is dissolved in a suitable solvent and the PEGylated product is precipitated by the addition of an anti-solvent like ethyl ether. researchgate.net Polyethylene glycol itself can also serve as a recyclable and environmentally benign reaction medium for certain organic transformations. ias.ac.inresearchgate.netacs.org

Table 1: Solvent Selection in the Synthesis of Bromo-PEG5-t-butyl Ester

| Synthetic Step | Typical Solvents | Rationale | Purification/Work-up |

| Williamson Ether Synthesis | THF, DMF | Aprotic polar; solvates alkoxide intermediates. | Aqueous quench, extraction. |

| Esterification (Acid-catalyzed) | Toluene, Dichloromethane | Allows for water removal (toluene); good substrate solubility (DCM). | Neutralization, extraction. |

| **Bromination (e.g., with SOBr₂) ** | Dichloromethane (DCM) | Inert, good solubility for PEG and reagent. | Quenching, precipitation with ether. |

| Nucleophilic Substitution (Br⁻) | Acetone, Acetonitrile | Polar aprotic; promotes SN2 reaction. | Precipitation with ether/hexane. |

Temperature and Pressure Considerations in Reaction Kinetics

Temperature is a critical parameter that directly influences reaction kinetics and the prevalence of side reactions.

Reaction Rate: Generally, increasing the temperature increases the rate of reaction. However, for PEG derivatives, elevated temperatures can sometimes lead to degradation or undesirable side reactions.

Side Reactions: For sensitive steps, such as acylation or reactions involving thermally labile protecting groups, lower temperatures are often preferred. For instance, acylation reactions on PEGs are frequently conducted at 0–5 °C to enhance the stability of activated intermediates and minimize hydrolysis. mdpi.compreprints.org

Equilibrium: For reversible reactions like esterification, temperature can be manipulated to shift the equilibrium towards the product, often in conjunction with the removal of a byproduct like water. scielo.br

Pressure is generally not a significant variable in the laboratory-scale synthesis of this molecule, as the reactions are typically conducted in the liquid phase under atmospheric pressure. canterbury.ac.nz Significant pressure considerations would primarily arise if gaseous reagents, such as ethylene (B1197577) oxide for PEG polymerization, were being used. researchgate.net

Catalytic Approaches in the Formation of Bromo-PEG5-t-butyl Ester

Catalysts are employed to accelerate reaction rates and improve selectivity. Different catalysts are relevant for the various bond-forming steps in the synthesis.

Ether Bond Formation: The Williamson ether synthesis to build the PEG chain is not strictly catalytic but requires a stoichiometric amount of a strong base (e.g., sodium hydride, potassium hydroxide) to deprotonate the alcohol and form the reactive alkoxide. mdpi.com

Ester Bond Formation: The formation of the t-butyl ester can be catalyzed by various agents.

Acid Catalysts: Strong acids like sulfuric acid or heterogeneous catalysts such as cesium heteropoly acids can be used. scielo.br Tin(II) chloride (SnCl₂) has also been reported as an effective catalyst for reactions involving tert-butyl esters. researchgate.netorganic-chemistry.org

Enzymatic Catalysts: Lipases, such as Candida antarctica lipase (B570770) B (CALB), offer a green and highly selective alternative for transesterification reactions under mild conditions. mdpi.comdigitellinc.com

Bromination: While the conversion of an alcohol to a bromide is a stoichiometric reaction, certain reagents used in the activation step (e.g., tosylation) are used in conjunction with a base like triethylamine, which acts as a proton scavenger and can be considered a catalyst in that role. mdpi.com

Table 2: Catalytic and Reagent Systems in Bromo-PEG5-t-butyl Ester Synthesis

| Reaction Type | Catalyst/Reagent System | Function |

| Ether Synthesis | Sodium Hydride (NaH) | Strong base for alkoxide formation. |

| Esterification | Sulfuric Acid (H₂SO₄), SnCl₂, Lipase (CALB) | Acid or enzymatic catalysis to promote ester formation. |

| Hydroxyl Activation | Tosyl Chloride / Triethylamine | Forms a good leaving group; base neutralizes HCl byproduct. |

| Bromination | Thionyl Bromide (SOBr₂), Sodium Bromide (NaBr) | Stoichiometric brominating agent or nucleophile. |

Advanced Purification and Spectroscopic Characterization Techniques in Synthetic Organic Chemistry

The final stage of the synthesis involves the purification of Bromo-PEG5-t-butyl ester and its structural confirmation using spectroscopic methods. The polydisperse nature of many polymers can complicate this process, but for a monodisperse species like a PEG5 derivative, the goal is to remove unreacted starting materials and byproducts.

Purification Techniques: Purifying PEG derivatives can be challenging because the conjugation of small functional groups leads to minor changes in polarity and molecular weight. acs.orgnih.gov

Table 3: Comparison of Purification Techniques for PEG Derivatives

| Technique | Principle | Advantages | Disadvantages |

| Precipitation | Differential solubility; product is precipitated from solution by adding an anti-solvent (e.g., ether). researchgate.net | Simple, rapid, good for initial bulk purification. | May not remove structurally similar impurities. |

| Recrystallization | Purification of crystalline solids based on differential solubility in a solvent at different temperatures. researchgate.net | Can achieve very high purity for crystalline products. | Product must be a solid; may have low recovery. |

| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume. canterbury.ac.nz | Excellent for separating molecules of different sizes (e.g., unreacted PEG vs. functionalized PEG). | Can be time-consuming and require specialized equipment. |

| Flash Chromatography | Separation based on polarity using a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. | Good for separating compounds with different polarities. | PEG can be difficult to handle on silica; may require method development. |

Spectroscopic Characterization: Once purified, the structure and purity of Bromo-PEG5-t-butyl ester are confirmed using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. digitellinc.comresearchgate.net

¹H NMR: Would show characteristic signals for the t-butyl group (a singlet at ~1.4-1.5 ppm), the ethylene glycol repeating units (a complex multiplet system, typically around 3.6 ppm), and methylene (B1212753) protons adjacent to the bromide and ester functionalities, which would be shifted downfield. acs.orgnih.gov Integration of these signals allows for confirmation of the structure and assessment of purity. acs.org

¹³C NMR: Would show distinct signals for the carbonyl carbon of the ester, the carbons of the t-butyl group, the carbons of the PEG backbone, and the carbon atom bonded to the bromine.

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are used to confirm the molecular weight of the final product. acs.orgresearchgate.net This provides direct evidence that the correct molecule has been synthesized.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. digitellinc.com The spectrum of Bromo-PEG5-t-butyl ester would be expected to show a strong C=O stretching band for the ester group (around 1730 cm⁻¹), a broad C-O stretching band for the ether linkages in the PEG backbone (around 1100 cm⁻¹), and C-H stretching bands for the alkyl portions.

By combining these purification and characterization techniques, the successful synthesis of high-purity Bromo-PEG5-t-butyl ester can be reliably achieved and verified.

Reactivity and Functional Group Transformations of Bromo Peg5 T Butyl Ester

Reactivity of the Terminal Bromide Group in Nucleophilic Substitution Reactions

The terminal primary bromide in Bromo-PEG5-t-butyl ester serves as a key reactive handle for introducing a wide array of functionalities through nucleophilic substitution. broadpharm.com The inherent reactivity of the carbon-bromine bond, where bromine acts as a good leaving group, facilitates the formation of new bonds with various nucleophiles. broadpharm.commedchemexpress.com

While specific kinetic studies on Bromo-PEG5-t-butyl ester are not extensively detailed in the public domain, the reactivity of similar bromo-functionalized PEG derivatives is well-documented. These reactions typically proceed via an SN2 (bimolecular nucleophilic substitution) mechanism. The rate of these reactions is influenced by several factors including the nature of the nucleophile, the solvent, and the temperature.

In a study investigating the crosslinking of PEG-halides with PEG-thiols, it was observed that the reactivity of the halide is significantly influenced by the adjacent functional groups. monash.edu For instance, PEG-ester-bromo compounds showed rapid reaction with thiols at a pH of 7.8, indicating that the ester group activates the terminal bromide for nucleophilic attack. monash.edu In contrast, analogous compounds with amide or methyl groups adjacent to the bromide showed significantly reduced reactivity. monash.edu This suggests that the electron-withdrawing nature of the ester group in Bromo-PEG5-t-butyl ester likely enhances the electrophilicity of the carbon atom attached to the bromine, thereby accelerating the rate of nucleophilic substitution.

The general order of reactivity for halides in such substitutions is I > Br > Cl > F. monash.eduscience.gov The reaction rate is also dependent on the nucleophile's strength and concentration. Stronger nucleophiles will react more rapidly, and increasing the concentration of the nucleophile will also increase the reaction rate, consistent with S_N2 kinetics.

The terminal bromide of Bromo-PEG5-t-butyl ester exhibits selectivity in its reactions with different types of nucleophiles, such as amines and thiols. This selectivity is crucial for controlled, stepwise synthesis of complex conjugates.

Thiols: Thiol groups (-SH) are excellent nucleophiles and react efficiently with the terminal bromide to form stable thioether linkages. mdpi.com This reaction, often referred to as thiol-bromo "click" chemistry, can proceed rapidly under mild conditions, sometimes at physiological pH. monash.edu The reaction of PEG-ester-bromo with PEG-ester-SH has been shown to result in rapid gel formation, indicating efficient crosslinking. monash.edu

Amines: Primary and secondary amines also readily react with the terminal bromide to form secondary and tertiary amines, respectively. The amino group is a common functional group in biomolecules like proteins and peptides, making this reaction highly relevant for bioconjugation. vulcanchem.combiochempeg.com The reaction of amine-terminated PEGs with electrophiles is a well-established method for creating various bioconjugates. mdpi.com

The selectivity between these nucleophiles can often be controlled by adjusting the reaction conditions, such as pH. For instance, at a neutral or slightly basic pH, thiols are typically more nucleophilic than amines, allowing for selective reaction with the bromide. By carefully controlling the stoichiometry and reaction conditions, it is possible to achieve selective conjugation to one type of nucleophile in the presence of another.

The nucleophilic substitution reactions of the terminal bromide are fundamental to the application of Bromo-PEG5-t-butyl ester in forming carbon-heteroatom bonds. These reactions are pivotal in the construction of a diverse range of molecules.

Carbon-Sulfur (C-S) Bond Formation: The reaction with thiols is a primary application, leading to the formation of thioethers. This is widely used in hydrogel formation, surface modification, and the synthesis of drug-delivery systems where the PEG linker enhances solubility and biocompatibility. monash.edumdpi.com

Carbon-Nitrogen (C-N) Bond Formation: Reaction with amines or azide (B81097) followed by reduction is used to introduce nitrogen-containing functionalities. For example, reacting monotosyl PEG (a compound with a leaving group similar to bromide) with sodium azide introduces an azide group, which can then be reduced to a primary amine. mdpi.comresearchgate.net This amine can then be used for further conjugation reactions. biochempeg.comcreative-biolabs.com

Carbon-Oxygen (C-O) Bond Formation: While less common for bromo-PEGs compared to reactions with thiols and amines, reaction with alkoxides or phenoxides can form ether linkages.

These carbon-heteroatom bond-forming reactions enable the linkage of Bromo-PEG5-t-butyl ester to a wide variety of molecules, including drugs, proteins, peptides, and surfaces, facilitating the development of advanced materials and therapeutics. mdpi.comscientificlabs.co.uk

Selectivity in Reactions with Diverse Nucleophiles (e.g., Amines, Thiols)

Deprotection Strategies for the tert-Butyl Ester Group

The tert-butyl (t-butyl) ester group at the other end of the Bromo-PEG5-t-butyl ester molecule serves as a protecting group for a carboxylic acid. This protection is stable under neutral and basic conditions but can be selectively removed under acidic conditions. broadpharm.comapnbiotech.comtargetmol.com

The deprotection of the t-butyl ester is most commonly achieved using strong acids, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). vulcanchem.comvulcanchem.com This reaction proceeds via the cleavage of the t-butyl group, which forms a stable carbocation (isobutylene), liberating the free carboxylic acid. vulcanchem.comvulcanchem.com The resulting carboxylic acid can then be activated and reacted with various nucleophiles, such as primary amines, to form stable amide bonds. vulcanchem.combroadpharm.com This two-step process of deprotection followed by derivatization is a cornerstone of its utility in multi-step syntheses. vulcanchem.com

| Deprotection Reagent | Conditions | Outcome | Reference |

| Trifluoroacetic Acid (TFA) | Typically used in a solvent like DCM | Efficient cleavage of the t-butyl group to yield the free carboxylic acid. | vulcanchem.comvulcanchem.com |

| Hydrochloric Acid (HCl) | Can be used in solvents like dioxane or ethyl acetate | Effective for deprotection, though TFA is more common for PEG derivatives. | wiley-vch.de |

| Sulfuric Acid (H₂SO₄) | Used in some synthetic contexts | A strong acid capable of cleaving t-butyl esters. | researchgate.net |

| Silica (B1680970) Gel | Refluxing in toluene (B28343) | A milder, heterogeneous method for cleaving t-butyl esters. | lookchem.com |

Once deprotected, the newly formed carboxylic acid can be activated using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) to facilitate reaction with primary amines, forming amide bonds. vulcanchem.combroadpharm.com

A key advantage of the t-butyl ester protecting group is the ability to selectively cleave it in the presence of other acid-sensitive or base-labile protecting groups, a concept known as orthogonality. wiley-vch.de This allows for complex molecular architectures to be built in a controlled manner.

For example, it is possible to selectively remove a t-butyl ester in the presence of a Boc (tert-butoxycarbonyl) protecting group on an amine, although this can be challenging as both are acid-labile. organic-chemistry.org The selectivity often depends on the specific substrate and the reaction conditions. lookchem.com Milder acidic conditions or alternative reagents can sometimes achieve this selectivity. For instance, the use of silica gel in refluxing toluene has been reported as a mild method for cleaving t-butyl esters with some selectivity over t-butyl ethers. lookchem.com Another approach involves using Lewis acids like zinc bromide (ZnBr₂) which has shown chemoselectivity for cleaving t-butyl esters in the presence of certain other protecting groups. researchgate.net

This selective deprotection is crucial in peptide synthesis and the creation of antibody-drug conjugates, where multiple functional groups need to be manipulated independently. scientificlabs.co.ukwiley-vch.de

Kinetic Studies of tert-Butyl Ester Hydrolysis and Stability

The tert-butyl ester group of Bromo-PEG5-t-butyl ester serves as a protecting group for a carboxylic acid functionality. The stability of this group is crucial for controlling the timing of its removal to unmask the carboxylic acid for subsequent reactions. The hydrolysis of tert-butyl esters is typically acid-catalyzed. researchgate.net

The rate of hydrolysis is influenced by the strength of the acid used and the reaction temperature. For instance, strong acids like trifluoroacetic acid (TFA) can effectively cleave the tert-butyl ester. google.com The reaction is often carried out in an inert solvent such as methylene (B1212753) chloride at room temperature, with reaction times varying from a few hours to longer durations depending on the specific conditions and the substrate. google.com The presence of water in a small molar excess can facilitate the conversion. google.com

It has been observed that tert-butyl esters are generally stable under basic conditions. For example, powdered potassium hydroxide (B78521) (KOH) in tetrahydrofuran (B95107) (THF) can cleave tert-butyl benzoates, suggesting that the stability can be influenced by the specific base and solvent system. organic-chemistry.org The stability of the tert-butyl ester allows for reactions involving the bromo group without affecting the ester functionality.

| Condition | Reagent | Outcome |

| Acidic | Trifluoroacetic acid (TFA) in methylene chloride | Cleavage of the t-butyl group to yield a carboxylic acid. google.com |

| Basic | Generally stable, but can be cleaved by specific strong base/solvent systems like powdered KOH in THF. organic-chemistry.org | The ester group remains intact under many basic conditions, allowing for selective reaction at the bromo-terminus. |

| Neutral | Stable | The ester group is stable under neutral conditions, providing a protected carboxylic acid. |

Orthogonal Reactivity of the Bromide and tert-Butyl Ester Termini for Sequential Functionalization

The term "orthogonal reactivity" refers to the ability to selectively react one functional group in a molecule without affecting another. wiley-vch.de In Bromo-PEG5-t-butyl ester, the bromide and the tert-butyl ester groups exhibit orthogonal reactivity. The bromide is a good leaving group, making it susceptible to nucleophilic substitution reactions, while the tert-butyl ester is stable under the conditions typically used for these substitutions. medkoo.combroadpharm.com

This orthogonality is highly advantageous for the sequential synthesis of complex molecules. For example, the bromide can first be reacted with a thiol or an amine to attach a specific moiety. precisepeg.com Following this initial conjugation, the tert-butyl ester can be deprotected under acidic conditions to reveal the carboxylic acid. broadpharm.com This newly exposed functional group can then be used for a second conjugation step, such as forming an amide bond with an amine-containing molecule. axispharm.com This step-wise approach allows for the precise construction of well-defined bioconjugates or other complex molecular architectures. google.com

Advanced Chemical Transformations and Derivatizations

While the hydrolysis of the tert-butyl ester to a carboxylic acid is a common transformation, it is also possible to convert the tert-butyl ester directly to a more reactive acid chloride. This can be achieved by reacting the tert-butyl ester with thionyl chloride (SOCl₂). organic-chemistry.orgorganic-chemistry.org This reaction is often performed at room temperature and can provide high yields of the corresponding acid chloride. organic-chemistry.org

An important feature of this transformation is its selectivity. Other ester groups, such as methyl, ethyl, and benzyl (B1604629) esters, are generally unreactive towards thionyl chloride under the same conditions. organic-chemistry.org This allows for the selective conversion of a tert-butyl ester to an acid chloride in the presence of other ester functionalities. organic-chemistry.org The resulting acid chloride is a highly reactive intermediate that can readily undergo further reactions, such as esterification with alcohols or amidation with amines, to form new ester or amide bonds, respectively. organic-chemistry.org

The bromide group of Bromo-PEG5-t-butyl ester can be readily converted to an azide group (N₃) through a nucleophilic substitution reaction with an azide salt, such as sodium azide. rsc.org The resulting Azido-PEG5-t-butyl ester is a valuable reagent for "click chemistry," a set of biocompatible reactions that are rapid, high-yielding, and specific. broadpharm.combroadpharm.com

The most common click chemistry reaction involving azides is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where the azide reacts with a terminal alkyne to form a stable triazole linkage. medkoo.combroadpharm.com This reaction is highly efficient and can be performed in aqueous media, making it suitable for bioconjugation applications. broadpharm.com The orthogonality of the azide and the tert-butyl ester allows for the click reaction to be performed while the carboxylic acid remains protected. Subsequently, the tert-butyl ester can be deprotected for further functionalization.

| Transformation | Reagent | Resulting Functional Group | Subsequent Reaction |

| Azide Conversion | Sodium Azide (NaN₃) | Azide (-N₃) | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an alkyne-containing molecule. medkoo.combroadpharm.com |

Bromo-PEG5-t-butyl ester can be utilized as a cross-linking agent in the synthesis of polymer networks and bioconjugates. axispharm.com Cross-linking involves chemically joining two or more molecules through covalent bonds. thermofisher.com The bifunctional nature of this PEG linker is key to its role in cross-linking.

For example, in bioconjugation, one terminus of the linker can be attached to a biomolecule (e.g., a protein or peptide) and the other terminus to a second molecule or a solid support. acs.org The bromide can react with nucleophilic side chains of amino acids, such as the thiol group of cysteine. After this initial conjugation, the tert-butyl ester can be deprotected to a carboxylic acid, which can then be activated to react with an amine group on another molecule, thus forming a cross-link. The PEG spacer in the linker provides flexibility and helps to maintain the solubility and stability of the resulting conjugate. axispharm.com

Applications in Bioconjugation and Biomedical Research

Design and Synthesis of Bioconjugates Utilizing Bromo-PEG5-t-butyl Ester as a Linker

The design of bioconjugates using Bromo-PEG5-t-butyl ester hinges on its bifunctional nature. The bromide group serves as a good leaving group for nucleophilic substitution reactions, enabling attachment to thiol or amino groups on biomolecules. cd-bioparticles.netbroadpharm.com The tert-butyl ester protects the carboxylic acid, which can be deprotected under acidic conditions to reveal a carboxyl group for further conjugation. broadpharm.comcreative-biolabs.com This sequential reactivity allows for controlled and specific bioconjugation.

Site-specific modification of proteins, peptides, and nucleic acids is critical to preserve their biological function and structure. mpg.de Bromo-PEG5-t-butyl ester facilitates such specific linkages. The bromo group can react with nucleophiles like the thiol group of cysteine residues in proteins or modified nucleotides in nucleic acids. broadpharm.com This approach allows for the attachment of various functionalities, such as fluorescent dyes, polymers, or other proteins, in a controlled manner. mpg.de The development of methods for site-selective protein modification is an active area of research, aiming to create stable bioconjugates with high efficiency and specificity. mpg.de

The ability to attach PEG chains to peptides and proteins offers significant advantages for biomedical applications, including drug delivery and the creation of enzyme-responsive biomaterials. acs.org The PEGylation of proteins and peptides can improve their solubility and stability. broadpharm.combroadpharm.comissuu.com

Table 1: Examples of Reactive Groups for Site-Specific Bioconjugation

| Biomolecule | Target Functional Group for Linkage |

|---|---|

| Proteins | Thiol (Cysteine), Amine (Lysine, N-terminus) |

| Peptides | Thiol (Cysteine), Amine (N-terminus) |

| Nucleic Acids | Modified bases with nucleophilic groups |

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that deliver potent cytotoxic drugs to cancer cells. The linker connecting the antibody and the drug is a critical component of an ADC, influencing its stability, solubility, and drug-release mechanism. medchemexpress.com Bromo-PEG5-t-butyl ester serves as a precursor for the synthesis of these crucial linkers. creative-biolabs.comglycomindsynth.com

The PEG spacer in the linker can enhance the water solubility and stability of the ADC, prolong its circulation time, and reduce its immunogenicity. creative-biolabs.com The bifunctional nature of Bromo-PEG5-t-butyl ester allows for the sequential attachment of the cytotoxic drug and the antibody, a key step in the synthesis of ADC precursors. broadpharm.comsigmaaldrich.com The tert-butyl ester can be deprotected to allow for conjugation to the antibody, while the bromo group can be used to attach the drug.

Table 2: Role of Bromo-PEG5-t-butyl Ester in ADC Precursor Synthesis

| Component | Function |

|---|---|

| Bromo Group | Reactive handle for drug attachment |

| PEG5 Spacer | Enhances solubility and pharmacokinetic properties |

| t-butyl Ester | Protected carboxyl group for subsequent antibody conjugation |

The surface modification of nanoparticles and biomaterials is essential for their use in biomedical applications. axispharm.commdpi.com Functionalization with molecules like Bromo-PEG5-t-butyl ester can impart desired properties such as biocompatibility, stability, and targeting capabilities. axispharm.com The PEGylation of nanoparticles can improve their stability in biological fluids, prolong their circulation time, and reduce their uptake by the immune system. creative-biolabs.com

Bromo-PEG5-t-butyl ester can be used to introduce a reactive handle onto the surface of nanoparticles or biomaterials. The bromo group can be reacted with surface functionalities, and the deprotected carboxyl group can then be used to attach targeting ligands, drugs, or other imaging agents. creative-biolabs.combroadpharm.com This strategy allows for the creation of multifunctional nanomaterials for applications in drug delivery, diagnostics, and tissue engineering. acs.org

Generation of Antibody-Drug Conjugates (ADCs) Precursors

Role in Targeted Drug Delivery Systems

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action while minimizing its exposure to healthy tissues. Bromo-PEG5-t-butyl ester plays a significant role in the design of such systems through PEGylation.

Many therapeutic agents suffer from poor water solubility, which can limit their clinical application. axispharm.com PEGylation, the process of attaching PEG chains to a molecule, is a widely used strategy to enhance the solubility of hydrophobic drugs. cd-bioparticles.netbroadpharm.comcreative-biolabs.comaxispharm.com The hydrophilic PEG spacer of Bromo-PEG5-t-butyl ester increases the aqueous solubility of the conjugated therapeutic agent. cd-bioparticles.netbroadpharm.comcreative-biolabs.combroadpharm.com

Furthermore, the PEG chains create a hydrophilic shield around the drug, which can reduce non-specific interactions with proteins and cells. axispharm.comnih.gov This "stealth" effect can decrease the clearance of the drug from the bloodstream, leading to a longer circulation half-life and improved therapeutic efficacy. creative-biolabs.com

Controlled release systems are designed to release a therapeutic agent at a specific rate over a prolonged period. google.com Prodrugs are inactive derivatives of a drug that are converted into the active form within the body. ijnrd.org Bromo-PEG5-t-butyl ester can be incorporated into linkers designed for both controlled release and prodrug strategies.

For instance, the ester linkage formed after deprotection of the tert-butyl group can be designed to be susceptible to hydrolysis under specific physiological conditions, such as the acidic environment of a tumor or the enzymatic activity within a cell. nih.gov This allows for the controlled release of the drug at the target site. In prodrug design, the linker can be engineered to be cleaved by specific enzymes that are overexpressed in diseased tissues, leading to the localized activation of the drug. ijnrd.org The versatility of the chemical handles on Bromo-PEG5-t-butyl ester allows for its incorporation into a variety of cleavable and non-cleavable linker designs for advanced drug delivery systems. creative-biolabs.com

Strategies for Controlled Release and Prodrug Design

Contributions to Proteomics Research

Proteomics, the large-scale study of proteins, benefits significantly from chemical tools that can probe protein interactions, function, and localization. Bromo-PEG5-t-butyl ester serves as a valuable reagent in creating such tools.

Chemical cross-linking coupled with mass spectrometry (CX-MS) is a powerful technique for mapping protein-protein interactions (PPIs) and elucidating the three-dimensional structure of protein complexes. nih.gov Bromo-PEG5-t-butyl ester can be used to synthesize heterobifunctional cross-linkers. The bromide end can react with nucleophilic amino acid residues, such as cysteine or histidine, via an alkylation reaction. axispharm.com After deprotection of the t-butyl ester to reveal the carboxylic acid, this second functional group can be activated (e.g., as an N-hydroxysuccinimide ester) to react with primary amines, such as the side chain of lysine (B10760008) residues, forming a stable amide bond. mdpi.com

The five-unit PEG spacer provides a defined distance constraint, helping to identify residues that are in close proximity within a protein or between interacting proteins. nih.gov This information is invaluable for understanding the architecture of cellular machinery. The use of such cross-linkers directly in living cells can trap transient or weak protein interactions that might be lost during traditional biochemical purification methods. nih.gov

Affinity labeling is a technique used to identify and isolate specific proteins from a complex mixture, such as a cell lysate. This is often achieved using a chemical probe that consists of three parts: a reactive group, a linker, and an affinity tag (like biotin).

Bromo-PEG5-t-butyl ester is an ideal starting material for creating such probes. The bromo group can serve as the reactive moiety to covalently attach to the target protein. The PEG5 linker provides spacing and enhances the solubility of the probe. cd-bioparticles.net The t-butyl ester can be deprotected and then coupled to an affinity tag like biotin (B1667282). Once the target protein is covalently labeled by the probe, the biotin tag allows for its selective capture and enrichment from the proteome using streptavidin-coated beads. The enriched proteins can then be identified and quantified by mass spectrometry, providing insights into protein function and expression.

Protein Cross-linking and Interaction Studies

Development of PROTAC (Proteolysis-Targeting Chimeras) Molecules

PROTACs are innovative heterobifunctional molecules that co-opt the body's own cellular machinery—the ubiquitin-proteasome system—to selectively degrade target proteins associated with disease. precisepeg.com A PROTAC molecule consists of a ligand for the target protein (a "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them. medchemexpress.com Bromo-PEG5-t-butyl ester is frequently used as a foundational component for constructing these crucial linkers. targetmol.commedchemexpress.com

The synthesis of a PROTAC is a modular process, often involving the sequential attachment of the two ligands to a central linker. nih.gov Bromo-PEG5-t-butyl ester is a commercially available, bifunctional building block that facilitates this process. axispharm.com Its bromo and protected carboxyl groups allow for orthogonal chemical reactions. For example, the bromo group can be converted to an azide (B81097) or alkyne for use in "click chemistry," a highly efficient and specific reaction. nih.gov Alternatively, it can be used in alkylation reactions. The t-butyl ester, after deprotection, provides a carboxylic acid handle for standard amide bond formation with an amine-containing ligand. This synthetic flexibility allows for the rapid assembly of diverse PROTAC libraries to screen for optimal degradation activity. nih.gov

Research has consistently shown that linker length must be optimized for each specific target and E3 ligase pair. A linker that is too short may cause steric clashes, preventing the formation of a productive ternary complex, while an overly long linker might lead to reduced potency. frontiersin.org Studies have demonstrated that systematic variation of PEG unit length can dramatically alter degradation efficacy. For example, in one study on BRD4-targeting PROTACs, those with intermediate PEG lengths (1-2 units) were less potent than those with 0, 4, or 5 PEG units. nih.gov In another case, increasing a PEG-based linker from a 12-atom to a 16-atom length significantly improved the degradation of the estrogen receptor α. explorationpub.com A PEG5 linker, such as that derived from Bromo-PEG5-t-butyl ester, provides a specific length and degree of flexibility that has been proven effective in certain PROTAC designs.

Bromo-PEG5-t-butyl Ester as a Constituent of PROTAC Linkers

Applications in Diagnostic Imaging Agent Development

Bromo-PEG5-t-butyl ester is a heterobifunctional linker that plays a significant role in the development of advanced diagnostic imaging agents. Its structure, featuring a reactive bromide, a flexible and hydrophilic polyethylene (B3416737) glycol (PEG) chain, and a protected carboxylic acid, allows for the precise assembly of complex molecular probes. cd-bioparticles.netbroadpharm.com The PEG5 spacer enhances the solubility of the resulting conjugate in aqueous environments, a critical factor for in vivo applications. creative-biolabs.com The terminal functional groups—the bromide and the t-butyl ester—provide orthogonal reactivity. The bromide serves as an excellent leaving group for nucleophilic substitution reactions, often with thiol groups on biomolecules, while the t-butyl ester can be deprotected under acidic conditions to reveal a carboxylic acid for subsequent conjugation. broadpharm.comcreative-biolabs.com

Integration into Targeted Optical Imaging Probes

In the field of optical imaging, there is a demand for probes that can specifically highlight diseased tissues, such as tumors, for real-time visualization during diagnostic procedures or image-guided surgery. nih.gov Bromo-PEG5-t-butyl ester is utilized as a linker to construct these targeted probes by covalently connecting a targeting moiety to a fluorescent dye.

The general strategy involves a multi-step process. First, the targeting ligand, which can be a small molecule, peptide, or monoclonal antibody that recognizes a specific biomarker on cancer cells, is conjugated to the linker. nih.gov The bromide end of Bromo-PEG5-t-butyl ester can react with a nucleophilic residue, such as a cysteine, on the targeting protein. Following this, the t-butyl protecting group is removed from the other end of the linker using an acid like trifluoroacetic acid (TFA), exposing a terminal carboxylic acid. This acid is then activated (e.g., by forming an N-hydroxysuccinimide ester) and reacted with an amine group on a fluorescent dye molecule, such as a cyanine (B1664457) dye, to complete the assembly of the imaging probe.

Research has shown that the inclusion of short PEG linkers can improve the performance of targeted optical imaging probes. For instance, studies on monoclonal antibody-indocyanine green conjugates demonstrated that PEG linkers enhance the properties of the resulting probe. medkoo.com The PEG5 chain provides several key advantages:

Improved Pharmacokinetics : The hydrophilic PEG chain can increase the circulation time of the probe and influence its biodistribution. creative-biolabs.com

Spatial Separation : The linker acts as a spacer, physically separating the large targeting molecule from the fluorescent dye. This separation can be crucial for preserving the biological activity and binding affinity of the targeting ligand and preventing potential quenching of the fluorophore's signal.

The components of a typical targeted optical probe constructed with a PEG linker are summarized in the table below.

| Component | Function | Example(s) |

| Targeting Ligand | Binds to a specific biological target (e.g., cancer cell receptor). | Monoclonal Antibodies, Peptides, Small Molecules |

| PEG Linker | Connects ligand to dye; improves solubility and pharmacokinetics. | Bromo-PEG5-t-butyl ester |

| Optical Dye | Emits light upon excitation, enabling visualization. | Indocyanine green (ICG), Cyanine5.5 (Cy5.5) |

Precursor Synthesis for Radiotracers in Nuclear Imaging Strategies

Bromo-PEG5-t-butyl ester also serves as a critical component in the synthesis of precursors for radiotracers used in nuclear imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). These imaging modalities rely on the detection of radiation emitted from radionuclides incorporated into targeted molecular probes.

In this context, the linker is used to attach a chelating agent to a targeting biomolecule. A chelator is a molecule capable of securely binding a metallic radionuclide. The synthesis follows a similar path to that of optical probes. The Bromo-PEG5-t-butyl ester is first conjugated to the targeting molecule. After deprotection of the t-butyl ester, the resulting carboxylic acid is coupled to an amine-functionalized chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).

This creates a stable, targeted precursor molecule that is ready for the final radiolabeling step. Just prior to clinical use, the precursor is mixed with a solution containing the desired radionuclide (e.g., Gallium-68, Lutetium-177, or Copper-64), which becomes sequestered by the chelator. nih.govgoogle.com This "kit-like" approach is highly efficient for preparing radiopharmaceuticals with short-lived isotopes. mpg.de

The PEG5 linker is particularly beneficial in these constructs. Studies on radiolabeled antibody fragments have shown that the size of the PEG linker can significantly impact kidney clearance and tumor uptake, thereby improving PET imaging quality. google.com The linker provides the necessary spacing between the radionuclide-chelator complex and the biomolecule, ensuring that neither component interferes with the function of the other. For example, research on bone-seeking agents has incorporated PEG5 linkers into tetrazine-based structures for pretargeting applications with Technetium-99m (99mTc) and Lutetium-177 (177Lu). nih.gov

The table below lists common components used in the synthesis of precursors for targeted radiotracers.

| Component | Function | Example(s) |

| Targeting Ligand | Directs the radiotracer to the tissue of interest. | Peptides, Antibody Fragments (e.g., Diabodies) |

| Linker Precursor | Covalently attaches the chelator to the ligand. | Bromo-PEG5-t-butyl ester |

| Chelator | Binds and holds the radioactive metal ion. | DOTA, NOTA, DTPA |

| Radionuclide | Emits radiation (gamma rays or positrons) for imaging. | 68Ga, 177Lu, 64Cu, 99mTc |

Applications in Polymer Chemistry and Materials Science

Synthesis of Functionalized Polyethylene (B3416737) Glycol-Based Polymers

The dual functionality of Bromo-PEG5-t-butyl ester is instrumental in the synthesis of complex polymer architectures. The bromide serves as an excellent leaving group in nucleophilic substitution reactions and as an initiator for controlled radical polymerization techniques, while the t-butyl ester provides a stable, protected form of a carboxylic acid that can be deprotected under specific acidic conditions for subsequent reactions. medkoo.com

Bromo-PEG5-t-butyl ester is particularly useful in creating graft and block copolymers, which are polymers composed of distinct segments of different monomers. These materials are prized for their ability to combine the properties of their constituent parts, leading to materials with unique self-assembly behaviors and functionalities.

Block Copolymerization: The terminal bromide on the Bromo-PEG5-t-butyl ester can act as an initiator for Atom Transfer Radical Polymerization (ATRP). researchgate.net This allows for the "grafting-from" approach, where a block of another monomer (e.g., styrene, acrylates) is grown directly from the PEG linker, resulting in a well-defined di-block copolymer (PEG-b-Polymer). researchgate.net After polymerization, the t-butyl group can be removed to expose a terminal carboxylic acid, which can then be used for further conjugation.

Grafting Copolymerization: In a "grafting-to" strategy, the Bromo-PEG5-t-butyl ester can be attached to a pre-existing polymer backbone. nih.govgoogle.com For example, the carboxylic acid end (after deprotection) can be reacted with hydroxyl or amine groups on a polymer backbone to form ester or amide linkages. Alternatively, the bromide end can react with nucleophilic sites on a polymer. This results in a graft copolymer where PEG chains are tethered as side chains to the main polymer backbone. nih.gov These PEGylated polymers often exhibit enhanced solubility and biocompatibility.

| Polymerization Strategy | Role of Bromo-PEG5-t-butyl Ester | Resulting Architecture | Key Feature |

| "Grafting-From" (e.g., ATRP) | Acts as a macroinitiator via its bromide group. | Linear block copolymer (e.g., mPEG-b-PS). researchgate.net | Precise control over the length of the second polymer block. |

| "Grafting-To" | Acts as a side chain for attachment to a polymer backbone via its functional ends. | Graft copolymer with PEG side chains. nih.gov | Modifies the properties of the backbone polymer (e.g., increases hydrophilicity). |

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them excellent candidates for mimicking the extracellular matrix in tissue engineering applications. The bifunctional nature of Bromo-PEG5-t-butyl ester allows it to act as a cross-linker in the formation of such hydrogels.

To create a hydrogel, a polymer with multiple reactive sites is mixed with the Bromo-PEG5-t-butyl ester. For instance, a multi-arm polymer functionalized with amine groups can react with the carboxylic acid end (after deprotection) of the PEG linker, while another polymer with thiol groups can react with the bromide end. This cross-linking process forms a stable, three-dimensional network. The incorporated PEG chains enhance the hydrophilicity and biocompatibility of the scaffold, which is crucial for cell viability and tissue growth. These scaffolds can be designed to be biodegradable, providing temporary support for tissue regeneration before being safely absorbed by the body.

Grafting and Block Copolymerization Strategies Utilizing Bromo-PEG5-t-butyl Ester

Surface Modification of Advanced Materials

Modifying the surface properties of materials is critical for their performance in biomedical and diagnostic applications. Attaching a layer of PEG, a process known as PEGylation, is a widely used strategy to confer desirable properties such as biocompatibility and resistance to non-specific binding. nih.gov

Biofouling, the undesirable adhesion of proteins, cells, and microorganisms to a surface, is a major problem for medical implants, biosensors, and marine equipment. google.comnih.gov Surfaces coated with PEG are known to be highly resistant to biofouling. nih.gov This effect is attributed to the formation of a tightly bound layer of water molecules around the hydrophilic PEG chains, which creates a physical and energetic barrier that repels proteins and other biomolecules. nih.gov

Bromo-PEG5-t-butyl ester can be used to create these anti-fouling surfaces. The bromide or the deprotected carboxyl group can be used to covalently attach the PEG linker to a variety of substrates, including glass, gold, or other polymers. axispharm.com For example, a gold surface can be first modified with a thiol-containing self-assembled monolayer, which can then react with the bromide end of the PEG linker. The high density of PEG chains achieved through such methods results in a robust anti-fouling layer. nih.gov

In the development of biosensors and diagnostic devices, it is essential to minimize non-specific binding to prevent false signals and to precisely control the immobilization of probe molecules (e.g., antibodies, DNA). axispharm.com Bromo-PEG5-t-butyl ester serves as an ideal linker for this purpose.

Computational Chemistry and Modeling Studies

Quantum Mechanical Calculations of Reactivity, Transition States, and Reaction Pathways of Bromo-PEG5-t-butyl Ester

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. amelica.orgresearchgate.net For Bromo-PEG5-t-butyl ester, QM calculations can provide fundamental insights into the key chemical transformations it undergoes: nucleophilic substitution at the bromo-terminated end and hydrolysis of the t-butyl ester.

The primary reaction of the bromo group is nucleophilic substitution, where it acts as a leaving group. researchgate.net This is typically an SN2 reaction, for example, with a thiol group on a cysteine residue or an amine on a lysine (B10760008) residue of a protein. DFT calculations can model this entire reaction pathway, identifying the transition state (TS) structure and calculating the associated activation energy barrier (ΔG‡). amelica.orgunirioja.es A lower activation energy implies a faster reaction rate. These calculations can compare the reactivity of the primary bromide in Bromo-PEG5-t-butyl ester with other leaving groups, helping to select the optimal linker for a specific conjugation chemistry.

The stability of the t-butyl ester protecting group is critical for the linker's utility. It is designed to be stable under physiological conditions but readily cleaved under specific, often acidic, conditions. DFT studies can model the mechanism of acid-catalyzed hydrolysis. This typically involves protonation of the ester's carbonyl oxygen, followed by nucleophilic attack by water and subsequent collapse of the tetrahedral intermediate to release the carboxylic acid and t-butyl cation. amelica.orgresearchgate.net QM calculations can determine the energy barriers for each step, confirming the stability of the ester at neutral pH and its susceptibility to cleavage under acidic treatment. amelica.org Furthermore, the stability of the ether linkages within the PEG chain itself can be assessed, although these are generally very stable.

Table 2: Illustrative DFT-Calculated Parameters for Key Reactions of Bromo-PEG5-t-butyl Ester

| Reaction | Key Step | Calculated Parameter | Representative Value (kcal/mol) | Significance |

| SN2 Conjugation | Nucleophilic attack on C-Br | Activation Energy (ΔG‡) | 15 - 25 | Determines the rate and feasibility of conjugation to a target nucleophile (e.g., thiol, amine). |

| Ester Hydrolysis (Acidic) | Protonation & Nucleophilic Attack | Activation Energy (ΔG‡) | 20 - 30 | Quantifies the conditions required for deprotection to reveal the carboxylic acid. amelica.org |

| Ester Hydrolysis (Neutral) | Uncatalyzed water attack | Activation Energy (ΔG‡) | > 40 | Confirms the stability of the t-butyl ester group under physiological or storage conditions. |

| Ether Bond Cleavage | C-O bond scission in PEG chain | Bond Dissociation Energy | > 80 | Indicates the high stability of the PEG backbone itself. |

Note: The values presented are illustrative and representative of similar chemical systems studied by DFT. Actual values would require specific calculations for Bromo-PEG5-t-butyl ester.

By mapping the potential energy surface of these reactions, QM calculations provide a detailed, mechanistic understanding that is difficult to obtain experimentally. This knowledge is crucial for optimizing reaction conditions for both conjugation and deprotection, and for designing next-generation linkers with tailored reactivity and stability profiles.

Structure-Activity Relationship (SAR) Modeling for Optimized Bromo-PEG5-t-butyl Ester Derivative Design

Structure-Activity Relationship (SAR) modeling is a cornerstone of medicinal chemistry and materials science that systematically explores how changes in a molecule's structure affect its functional properties or biological activity. acs.org For a linker like Bromo-PEG5-t-butyl ester, SAR studies, often guided by computational analysis, are essential for designing derivatives with optimized performance for specific applications, such as antibody-drug conjugates (ADCs) or PROTACs. acs.orgnih.gov

The key structural components of Bromo-PEG5-t-butyl ester that can be systematically varied include:

PEG Chain Length: The number of ethylene (B1197577) glycol units (n=5 in this case) is a critical parameter. Increasing or decreasing the chain length directly impacts the linker's hydrodynamic radius, flexibility, and solubility. plos.orgresearchgate.net SAR studies, supported by modeling, can determine the optimal length to balance properties like drug solubility, steric shielding of the attached payload, and pharmacokinetic behavior. koreascience.kr For example, longer PEG chains generally lead to slower renal clearance but might also hinder the binding of a conjugated drug to its target. plos.org

Reactive End-Group: While the current molecule has a bromo group, SAR would involve replacing it with other reactive moieties (e.g., maleimide, NHS ester, alkyne) to target different functional groups on a biomolecule (e.g., thiols, amines, azides) with varying reaction kinetics and stability.

Protecting Group: The t-butyl ester can be replaced with other protecting groups (e.g., methyl ester, benzyl (B1604629) ester) that have different deprotection conditions (e.g., basic hydrolysis, hydrogenolysis), allowing for orthogonal chemical strategies.

Computational tools can accelerate SAR studies by predicting the effects of these structural changes. For instance, MD simulations can predict how PEG length alters the conjugate's conformation and solvent accessible surface area, while QM calculations can predict the reactivity of different end-groups. researchgate.netoup.com

Table 3: Hypothetical SAR Table for Bromo-PEG5-t-butyl Ester Derivatives

| Derivative Modification | Predicted Effect on Property | Rationale for Optimization |

| Increase PEG Length (n=8) | Increased hydrodynamic radius, slower clearance. koreascience.kr | To enhance in vivo half-life of the bioconjugate. |

| Decrease PEG Length (n=3) | Reduced steric hindrance, potentially faster target binding. | To improve access of the payload to a sterically hindered binding site. |

| Replace Bromo with Maleimide | Increased reactivity and specificity towards thiols. ucl.ac.be | For highly efficient and site-specific conjugation to cysteine residues. |

| Replace t-butyl with Fmoc | Deprotection under basic conditions. | To enable orthogonal deprotection strategies in multi-step syntheses. |

| Introduce Branching in PEG | Increased steric shielding for a given molecular weight. biopharminternational.com | To more effectively mask the bioconjugate from the immune system. |

By systematically synthesizing and testing a library of derivatives based on these principles, or by screening them virtually, a clear SAR can be established. This allows for the fine-tuning of the linker's properties to create a bioconjugate with the desired stability, pharmacokinetic profile, and therapeutic efficacy. acs.orgnih.gov

Predictive Modeling of Bioconjugate Stability and Efficacy with Bromo-PEG5-t-butyl Ester Linkers

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate molecular descriptors (e.g., size, charge, hydrophobicity, calculated from the molecule's structure) with a specific activity or property (e.g., binding affinity, clearance rate, stability). researchgate.net For a series of bioconjugates made with different PEG linkers, a QSAR model could be built to predict, for example, how PEG length influences the clearance rate or immunogenicity. koreascience.kr

More complex mechanistic models, such as physiologically based pharmacokinetic (PBPK) models, simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug within a virtual organism. nsf.govspringermedizin.de These models incorporate both drug-specific parameters (e.g., size, binding affinity, derived from in vitro data and computational modeling) and system-specific physiological parameters (e.g., blood flow rates, organ volumes). nsf.gov For a bioconjugate formed with a Bromo-PEG5-t-butyl ester linker, a PBPK model could predict:

Circulation Half-Life: How the hydrodynamic volume conferred by the PEG linker reduces renal filtration and extends plasma residence time. researchgate.net

Biodistribution: How the conjugate accumulates in different tissues, which is particularly important for targeted delivery to tumors via the Enhanced Permeation and Retention (EPR) effect. koreascience.kr

Stability: The rate of linker cleavage or payload degradation in different biological compartments.

Impact of Anti-PEG Antibodies: PBPK models can simulate how pre-existing or induced anti-PEG antibodies might lead to accelerated clearance of the conjugate, a significant clinical concern. nsf.gov

Table 4: Key Parameters in Predictive Models for Bioconjugates with PEG Linkers

| Model Type | Input Parameters for the Linker/Conjugate | Predicted Output | Relevance to Efficacy & Stability |

| QSAR/QSPR | Molecular Weight, LogP, Polar Surface Area, PEG chain length, Number of H-bond donors/acceptors. | Biological activity, Clearance rate, Solubility. | Rapidly screens virtual libraries of linkers to identify candidates with promising properties. |

| PBPK | Hydrodynamic Radius (from MD), Target Binding Affinity (KD), Linker Stability Rate Constant, Plasma Protein Binding. nsf.govspringermedizin.de | Plasma concentration over time, Tissue distribution, Elimination half-life. springermedizin.de | Predicts human pharmacokinetics from preclinical data, helps optimize dosing regimens, and assesses risks like antibody-mediated clearance. nsf.gov |

| MD Simulation | Force field parameters for linker and biomolecule. rsc.org | Conformational flexibility, Steric shielding, Solvent Accessible Surface Area. researchgate.net | Provides molecular-level justification for observed PK/PD properties and informs the design of more advanced models. |

By integrating data from MD simulations (e.g., conjugate size and shape) and QM calculations (e.g., linker stability) into these higher-level models, a multiscale simulation approach can provide a comprehensive forecast of a bioconjugate's performance. frontiersin.org This predictive power is invaluable for optimizing the design of linkers like Bromo-PEG5-t-butyl ester to achieve maximal therapeutic benefit while minimizing potential liabilities.

Future Directions and Emerging Research Avenues

Novel Synthetic Routes for Bromo-PEG5-t-butyl Ester Derivatives with Enhanced Properties

The development of new synthetic methodologies is paramount for creating derivatives of Bromo-PEG5-t-butyl ester with tailored properties. Current synthetic strategies often involve the stepwise modification of commercially available PEG chains. researchgate.netmdpi.com Future research is anticipated to focus on more efficient and scalable routes to produce derivatives with enhanced features, such as improved stability, specific stimuli-responsiveness, or altered pharmacokinetic profiles.

One promising direction is the development of synthetic pathways that allow for the precise incorporation of different functionalities along the PEG backbone, not just at the termini. While traditional PEG synthesis results in a polymer with repeating ethylene (B1197577) oxide units, novel methods could introduce specific chemical handles within the chain. researchgate.net This could lead to "smart" linkers that can, for example, change conformation or release a payload in response to a specific biological trigger.

Furthermore, research into uniform PEG synthesis, moving away from polydisperse mixtures, could yield Bromo-PEG5-t-butyl ester derivatives with highly consistent product compositions. acs.org Stepwise organic synthesis methods, including unidirectional iterative coupling and chain doubling, are being explored to achieve a polydispersity index (PDI) of 1.0, which is crucial for pharmaceutical applications where batch-to-batch consistency is critical. acs.org Such precision would enhance the characterization and reliability of the final bioconjugates. acs.org

Table 1: Potential Synthetic Modifications for Enhanced Properties

| Modification Strategy | Potential Enhancement | Example Application Area | Reference |

| Backbone Functionalization | Stimuli-responsive payload release | Targeted drug delivery | researchgate.net |

| Uniform PEG Synthesis | Improved batch consistency, easier characterization | Pharmaceutical development | acs.org |

| Branched Architectures | Increased payload capacity, enhanced shielding | Antibody-Drug Conjugates (ADCs) | creativepegworks.com |

| Biodegradable Segments | Controlled degradation and clearance | Tissue engineering, drug delivery | N/A |

Exploration of Alternative Protecting Group Chemistries for the Carboxyl Terminus

The t-butyl ester group in Bromo-PEG5-t-butyl ester provides robust protection for the carboxyl terminus, typically removed under acidic conditions. While effective, the exploration of alternative protecting groups could offer greater flexibility and orthogonality in complex synthetic schemes, particularly in peptide and oligonucleotide synthesis.

One area of investigation is the use of protecting groups that can be cleaved under milder or different conditions. For instance, the 2-Phenylisopropyl (OPP) ester group has emerged as a viable alternative. iris-biotech.de The OPP group is noted for its stability, which is comparable to the t-butyl ester, but it can be selectively removed using very mild acidolysis (e.g., 1% TFA in DCM). iris-biotech.de This offers orthogonality in the presence of other acid-labile groups like Boc and is less prone to base-catalyzed aspartimide formation compared to other esters. iris-biotech.de Another potential strategy involves groups removable by enzymatic action or light (photolabile groups), which would provide highly specific deprotection conditions, minimizing side reactions on sensitive biomolecules. rsc.org

Table 2: Comparison of Carboxyl Protecting Groups

| Protecting Group | Cleavage Condition | Key Advantages | Potential Drawbacks | Reference |

| tert-Butyl (t-Bu) ester | Strong Acid (e.g., TFA) | Robust, widely used | Harsh conditions may damage sensitive substrates | iris-biotech.de |

| 2-Phenylisopropyl (OPP) ester | Mild Acid (e.g., 1% TFA) | High stability, orthogonal to Boc, reduces side reactions | Higher cost, less established | iris-biotech.de |

| Allyl (All) ester | Pd(0) catalysis | Orthogonal to acid/base labile groups | Potential for metal contamination | rsc.org |

| Photolabile groups (e.g., Npoc) | UV Light | High specificity, mild conditions | Light penetration issues in scaled-up reactions | N/A |

Advanced Applications in Theranostics and Personalized Medicine Utilizing Bromo-PEG5-t-butyl Ester

Theranostics, the integration of therapeutic and diagnostic capabilities into a single agent, represents a frontier in personalized medicine. The defined structure of Bromo-PEG5-t-butyl ester makes it an ideal candidate for linking imaging agents (e.g., fluorescent dyes, radioisotopes) to therapeutic molecules (e.g., small molecule drugs, peptides). nih.gov

Future research will likely focus on using this linker to construct sophisticated theranostic nanoparticles. For example, the bromo- end can be used to attach the linker to a targeting ligand (like an antibody or peptide) that recognizes cancer cells. After deprotection, the carboxyl end can be conjugated to a cytotoxic drug. The PEG5 chain itself serves to improve the solubility and circulation time of the entire construct, enhancing its ability to reach the target site. nih.govnih.gov

In personalized medicine, derivatives of Bromo-PEG5-t-butyl ester could be used to create patient-specific drug conjugates. By linking a drug to a targeting moiety specific to a patient's particular tumor biomarker profile, treatment efficacy could be maximized while minimizing off-target effects. The development of cleavable linkers based on this structure could further refine this approach, ensuring the drug is released only upon reaching the target microenvironment, for instance, in response to specific enzymes overexpressed in a tumor. nih.gov

Integration into Supramolecular Assemblies and Nanotechnology for Advanced Functional Materials

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions to form well-ordered, functional structures. nih.gov The amphiphilic nature of PEG linkers makes them excellent components for building such assemblies, including micelles, vesicles, and hydrogels for drug delivery and tissue engineering. mdpi.comrsc.org

Bromo-PEG5-t-butyl ester can be functionalized and integrated into these systems. For instance, after converting the bromo group to an azide (B81097), it can participate in "click chemistry" to attach to a hydrophobic molecule. The resulting amphiphile, with its hydrophilic PEG chain and hydrophobic tail, could self-assemble in an aqueous solution to form micelles capable of encapsulating hydrophobic drugs. mdpi.commdpi.com The terminal carboxyl group (after deprotection) could be used to attach targeting ligands to the surface of the micelle, creating a targeted drug delivery vehicle. mdpi.com

Furthermore, these linkers can be used to modify the surface of nanoparticles, such as gold nanoparticles or quantum dots. mdpi.com The PEG chain provides a "stealth" layer that helps the nanoparticles evade the immune system, prolonging their circulation time. nih.gov The terminal functional groups allow for the attachment of various molecules, leading to the creation of multifunctional nanomaterials for applications ranging from bio-imaging to catalysis. nih.gov

High-Throughput Screening Approaches for Bromo-PEG5-t-butyl Ester Linker Optimization in Drug Discovery

The properties of a bioconjugate, such as a peptide-drug conjugate or an antibody-drug conjugate (ADC), are highly dependent on the nature of the linker connecting the components. Optimizing this linker is crucial for therapeutic success. High-throughput screening (HTS) provides a powerful tool for rapidly evaluating large libraries of compounds to identify optimal candidates. researchgate.netyoutube.com

Future research will involve the application of HTS methodologies to optimize linkers derived from Bromo-PEG5-t-butyl ester. A combinatorial library could be synthesized where the PEG length, the nature of the attachment chemistry, and the cleavability of the linker are varied. For example, a library could be created with PEG lengths from 3 to 10 units and with different cleavable moieties incorporated alongside the PEG chain.

Q & A

Q. What statistical methods are appropriate for comparing PEGylation efficiency across multiple experimental groups?